molecular formula C20H18N4O3S B2610501 Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate CAS No. 2034286-39-8

Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate

Cat. No. B2610501
CAS RN: 2034286-39-8
M. Wt: 394.45
InChI Key: KYQZDMBMTLHRHN-UHFFFAOYSA-N
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Description

“Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate” is a chemical compound. Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate” can be confirmed via 1 H-, 13 C-, 15 N-, and 19 F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as Azetidine have been studied. Azetidine is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Derivative Formation

Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate and related compounds have been extensively studied for their synthetic routes and the formation of various derivatives. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrimidines, thienopyrimidines, and pyrazolopyrimidines, which have potential applications in medicinal chemistry and drug design. For instance, the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives showcases the versatility of these compounds in heterocyclic chemistry, enabling the exploration of novel chemical spaces for pharmaceutical development (A. Fadda et al., 2013).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal properties of derivatives of methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate has demonstrated promising results. Compounds synthesized from related chemical structures have been evaluated for their antimicrobial activities against various bacterial and fungal strains, contributing to the search for new antibacterial and antifungal agents. For example, the synthesis and evaluation of antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives from chalcone indicate the potential of these derivatives in developing novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Anticancer and Anti-inflammatory Activities

The exploration of anticancer and anti-inflammatory activities is another significant area of research for derivatives of methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate. Novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds in treating cancer and inflammation-related diseases (A. Rahmouni et al., 2016).

Nonlinear Optical Properties

The study of nonlinear optical (NLO) properties of thiopyrimidine derivatives has provided insights into the potential applications of these compounds in optoelectronics and photonics. By examining the structural parameters, electronic, linear, and nonlinear optical properties through both experimental and theoretical approaches, researchers have identified compounds with significant NLO characteristics, opening avenues for their use in high-tech applications (A. Hussain et al., 2020).

properties

IUPAC Name

methyl 3-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-27-20(26)18-15(7-8-28-18)23-19(25)14-10-24(11-14)17-9-16(21-12-22-17)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQZDMBMTLHRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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